molecular formula C6H8N2O3S B14533913 6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine CAS No. 62744-95-0

6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine

Cat. No.: B14533913
CAS No.: 62744-95-0
M. Wt: 188.21 g/mol
InChI Key: KAKXTJHKFWFWJK-UHFFFAOYSA-N
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Description

6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the methanesulfonyl group in this compound adds to its reactivity and potential utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine typically involves the introduction of the methanesulfonyl group into a pyrimidine ring. One common method is the reaction of 4-methylpyrimidine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the methanesulfonyl chloride reacts with the pyrimidine ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield methanesulfonic acid, while substitution reactions can produce various derivatives depending on the nucleophile involved.

Scientific Research Applications

6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine involves its reactivity with nucleophiles. The methanesulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various biological molecules, such as proteins and nucleic acids, by forming covalent bonds with nucleophilic sites .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride:

    Tosyl chloride: Another sulfonyl chloride used in similar reactions but with a toluene group instead of a methane group.

    Sulfonamides: A class of compounds that contain the sulfonyl group and are widely used in medicinal chemistry.

Uniqueness

6-(Methanesulfonyl)-4-methyl-1-oxo-1lambda~5~-pyrimidine is unique due to the presence of both the methanesulfonyl group and the pyrimidine ring

Properties

CAS No.

62744-95-0

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

4-methyl-6-methylsulfonyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H8N2O3S/c1-5-3-6(12(2,10)11)8(9)4-7-5/h3-4H,1-2H3

InChI Key

KAKXTJHKFWFWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=N1)[O-])S(=O)(=O)C

Origin of Product

United States

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